molecular formula C12H7Cl2NO2 B8553202 2-(3,4-Dichlorophenoxy)nicotinaldehyde

2-(3,4-Dichlorophenoxy)nicotinaldehyde

Cat. No.: B8553202
M. Wt: 268.09 g/mol
InChI Key: ZGOJLODNCGQLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dichlorophenoxy)nicotinaldehyde is a high-purity chemical compound offered for research and development applications. This specialty chemical belongs to the class of nicotinaldehyde derivatives and features a dichlorophenoxy substituent, making it a valuable scaffold in organic synthesis and medicinal chemistry research. The aldehyde functional group is highly versatile, allowing this compound to serve as a key synthetic intermediate for the construction of more complex molecules through reactions such as condensations, oxidations, and nucleophilic additions. Researchers utilize this and similar nicotinaldehyde derivatives in the synthesis of potential pharmaceutical candidates and other fine chemicals . The compound's structure, which incorporates both pyridine and phenoxy motifs, is often explored in the development of compounds with biological activity. As with all chemicals of this nature, proper handling procedures should be followed. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H7Cl2NO2

Molecular Weight

268.09 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7Cl2NO2/c13-10-4-3-9(6-11(10)14)17-12-8(7-16)2-1-5-15-12/h1-7H

InChI Key

ZGOJLODNCGQLKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Cl)Cl)C=O

Origin of Product

United States

Synthetic Methodologies for 2 3,4 Dichlorophenoxy Nicotinaldehyde and Analogues

Established Synthetic Pathways

The foundational methods for synthesizing 2-(3,4-Dichlorophenoxy)nicotinaldehyde and related compounds involve well-documented reactions that provide reliable, albeit sometimes challenging, routes to the target molecule.

The most direct and commonly employed method for constructing the 2-phenoxynicotinaldehyde (B3214316) scaffold is through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orglibretexts.org This pathway involves the reaction of an activated aryl halide, such as 2-chloronicotinaldehyde (B135284), with a substituted phenol (B47542), in this case, 3,4-dichlorophenol (B42033).

The mechanism proceeds via an addition-elimination sequence. libretexts.org The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electron-withdrawing effects of the ring nitrogen and the aldehyde group at the 3-position, makes the carbon at the 2-position highly electrophilic. This facilitates the attack by the nucleophilic phenoxide ion, which is generated from 3,4-dichlorophenol by a base. This attack forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity is subsequently restored by the elimination of the chloride leaving group, yielding the final diaryl ether product.

Key reaction conditions typically involve a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), and a base to deprotonate the phenol.

Table 1: Typical Reaction Parameters for SNAr Synthesis of 2-Phenoxynicotinaldehydes

ParameterDescriptionCommon Examples
Pyridine Substrate An electron-deficient pyridine with a good leaving group at the 2-position.2-Chloronicotinaldehyde, 2-Fluoronicotinaldehyde
Phenol Substrate The phenol providing the desired phenoxy moiety.3,4-Dichlorophenol
Base Used to generate the more nucleophilic phenoxide ion.Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH)
Solvent A polar aprotic solvent to dissolve reactants and facilitate the reaction.DMF, DMSO, Acetonitrile
Temperature Varies depending on the reactivity of the substrates.Room temperature to elevated temperatures (e.g., 80-120 °C)

An alternative synthetic strategy involves the reduction of a carboxylic acid derivative, such as an acid chloride, ester, or amide, that already contains the desired 2-(3,4-dichlorophenoxy) moiety. This approach begins with the synthesis of 2-(3,4-dichlorophenoxy)nicotinic acid, typically prepared via an SNAr reaction between 2-chloronicotinic acid and 3,4-dichlorophenol. nih.gov

Once the acid is obtained, it can be converted into a more readily reducible functional group. Morpholinamides are particularly useful intermediates in this context. The nicotinic acid is first activated (e.g., by conversion to an acid chloride with thionyl chloride or oxalyl chloride) and then reacted with morpholine (B109124) to form the stable 2-(3,4-dichlorophenoxy)nicotinoyl morpholinamide. This amide can then be selectively reduced to the aldehyde using a suitable hydride-donating reagent. This two-step process (amide formation followed by reduction) often provides better control and avoids over-reduction to the corresponding alcohol, a common side reaction when reducing carboxylic acids or esters directly.

Table 2: Common Reducing Agents for Conversion of Amides to Aldehydes

ReagentAbbreviationTypical Conditions
Diisobutylaluminium hydrideDIBAL-HLow temperature (e.g., -78 °C) in an aprotic solvent like Toluene or THF
Lithium tri-tert-butoxyaluminum hydrideLiAlH(OtBu)₃Low temperature in an aprotic solvent like THF

This synthetic route builds the aldehyde functionality from a methyl group precursor. The synthesis would commence with 2-(3,4-dichlorophenoxy)-3-methylpyridine. This intermediate is prepared via a coupling reaction, often a palladium-catalyzed process or an SNAr reaction, between a 2-halo-3-methylpyridine and 3,4-dichlorophenol.

The subsequent step is the selective oxidation of the methyl group at the 3-position of the pyridine ring to an aldehyde. This transformation can be challenging due to the potential for over-oxidation to the carboxylic acid or side reactions with the sensitive pyridine ring. Various oxidizing agents can be employed for this purpose, with the choice of reagent being critical to achieving a good yield of the desired aldehyde.

Table 3: Selected Oxidizing Agents for Benzylic-type Methyl Group Oxidation

ReagentFormulaNotes
Selenium DioxideSeO₂A classic reagent for oxidizing activated methyl groups to aldehydes.
Chromium(VI) oxideCrO₃Often used with acetic anhydride (B1165640) to trap the aldehyde as a diacetate, which is then hydrolyzed.
Manganese DioxideMnO₂Effective for oxidizing activated (allylic/benzylic) alcohols, but can also be used for methyl groups under certain conditions.

A versatile pathway to this compound involves the use of a nitrile intermediate. The synthesis starts with the preparation of 2-(3,4-dichlorophenoxy)nicotinonitrile. This is typically achieved through an SNAr reaction between 2-chloronicotinonitrile and 3,4-dichlorophenol.

The core of this method is the conversion of the nitrile group (-CN) into an aldehyde group (-CHO). A common and effective method for this transformation is a controlled reduction followed by hydrolysis. Catalytic hydrogenation using specific catalysts, such as Raney-nickel, in an acidic aqueous medium can reduce the nitrile to an imine intermediate. google.comgoogle.com This imine is unstable and is readily hydrolyzed in the aqueous environment to yield the final aldehyde product. google.comgoogle.com Reagents like DIBAL-H can also be used to achieve this partial reduction.

Table 4: Reaction Sequence for Nitrile to Aldehyde Conversion

StepReactionReagents & ConditionsIntermediate/Product
1 Partial ReductionRaney-Nickel, H₂, Carboxylic Acid (e.g., Acetic Acid) in water. google.comgoogle.comImine
2 HydrolysisWater (present in the reaction medium).Aldehyde

Advanced Synthetic Strategies and Challenges

While established pathways are effective, ongoing research focuses on developing more efficient, selective, and scalable methods. These advanced strategies aim to overcome common challenges such as low yields, poor regioselectivity, and the need for harsh reaction conditions.

Regioselectivity—the control of reaction at a specific position on a molecule—is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound.

In the context of the primary SNAr pathway (Section 2.1.1), the regioselectivity is inherently high. The electronic structure of 2-chloronicotinaldehyde strongly favors nucleophilic attack at the C2 position over the C6 position. This is because the C2 carbon is flanked by two electron-withdrawing features: the ring nitrogen and the adjacent aldehyde group (via resonance), making it the most electrophilic site.

However, challenges in regioselectivity can arise in more complex analogues or alternative synthetic routes. For instance, if the pyridine ring contains multiple potential leaving groups, controlling which one is substituted can be difficult. The development of regioselective methods often involves:

Catalyst Control: Utilizing transition metal catalysts (e.g., Palladium) with specific ligands that can direct the reaction to a particular site on the pyridine ring. bohrium.com

Directing Groups: Introducing a temporary functional group that directs a reagent to a specific nearby position before being removed in a later step.

Kinetic vs. Thermodynamic Control: Carefully controlling reaction parameters like temperature and time to favor the formation of the desired kinetic product over a more stable but undesired thermodynamic product.

Ullmann Coupling Reactions for Aryloxy Introduction

The introduction of the aryloxy group at the C-2 position of the pyridine ring is a critical step in the synthesis of this compound. The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a widely employed method for this transformation. organic-chemistry.org This reaction typically involves the coupling of an aryl halide with an alcohol or phenol. In the context of synthesizing the target molecule, this involves the reaction of a 2-halonicotinaldehyde derivative with 3,4-dichlorophenol.

Historically, Ullmann reactions required harsh conditions, such as high temperatures (often exceeding 210°C), stoichiometric amounts of copper, and high-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF). wikipedia.org However, significant advancements have been made, leading to milder and more efficient catalytic systems. Modern Ullmann-type reactions often utilize soluble copper catalysts supported by various ligands, which facilitate the reaction under less demanding conditions. wikipedia.org

The general mechanism for the Ullmann ether synthesis involves the formation of a copper(I) alkoxide from the phenol, which then reacts with the aryl halide. wikipedia.org The reactivity of the aryl halide follows the trend I > Br > Cl, although advancements in catalyst systems have enabled the use of less reactive aryl chlorides. mdpi.com Electron-withdrawing groups on the aryl halide can accelerate the coupling reaction. wikipedia.org

Multi-step Convergent and Linear Synthesis Sequences

Linear Synthesis: In a linear sequence, the starting material is sequentially transformed through a series of reactions to yield the final product. For example, one could start with 2-chloronicotinic acid, convert it to the corresponding aldehyde, and then perform the Ullmann coupling with 3,4-dichlorophenol. Each step builds upon the previous one in a step-by-step fashion.

The choice between a linear and convergent strategy depends on factors such as the availability of starting materials, the complexity of the target molecule, and the efficiency of the individual reactions. Multi-step synthesis requires careful planning to ensure that the functional groups are compatible with the reaction conditions at each stage. youtube.comaskthenerd.comlibretexts.org

Control of Aldehyde Oxidation States to Prevent Over-reduction or Over-oxidation

The aldehyde functional group in this compound is susceptible to both oxidation to a carboxylic acid and reduction to an alcohol. Therefore, controlling the oxidation state of the aldehyde is crucial throughout the synthetic sequence.

Preventing Over-oxidation: Aromatic aldehydes can be easily oxidized to the corresponding carboxylic acids, sometimes even by atmospheric oxygen. britannica.com During synthetic steps, particularly under basic or oxidative conditions, this can be a significant side reaction. To mitigate this, mild and selective oxidizing agents are used if the aldehyde is formed from an alcohol. For instance, reagents like pyridinium (B92312) chlorochromate (PCC) are known to oxidize primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid, especially in anhydrous media. quora.com The reaction medium is critical; anhydrous conditions can prevent the hydrolysis of intermediates that would lead to the carboxylic acid. quora.com

Preventing Over-reduction: When the aldehyde is generated via the reduction of a carboxylic acid derivative (such as an ester, acid chloride, or amide), over-reduction to the corresponding alcohol is a common problem. google.com To achieve the selective reduction to the aldehyde, specific reducing agents and reaction conditions are necessary. Lithium alkoxyaluminum hydrides, such as lithium tri-tert-butoxyaluminum hydride, are often employed for this purpose as they are less reactive than lithium aluminum hydride (LiAlH4). google.com Running the reduction at low temperatures is a general strategy to minimize over-reduction. google.com Another approach is the Rosenmund reduction, which converts an acyl chloride to an aldehyde.

In some synthetic routes, the aldehyde functionality may be introduced late in the sequence to minimize its exposure to harsh reaction conditions. Alternatively, the aldehyde can be protected as an acetal, which is stable to many reaction conditions, and then deprotected at the end of the synthesis. google.com

Methodological Advancements in Reaction Conditions

Recent advancements in synthetic organic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of complex molecules like this compound. These advancements focus on catalytic systems, reaction parameter optimization, and purification techniques.

Catalytic Systems and Novel Reagents for Efficient Transformation

The development of novel catalytic systems has been a major driver of progress in Ullmann coupling reactions. While traditional methods relied on stoichiometric copper, modern approaches utilize catalytic amounts of copper salts, often in combination with ligands that enhance the catalyst's activity and stability.

Ligand Development: A variety of ligands have been shown to be effective in promoting copper-catalyzed C-O bond formation. These include diamines, amino acids, and acetylacetonates. wikipedia.org For instance, N,N-dimethylglycine has been used to promote the Ullmann coupling of phenols and aryl halides. organic-chemistry.org Oxalic diamides have emerged as a second generation of powerful ligands, enabling the coupling of even less reactive aryl chlorides at lower catalyst loadings. researchgate.net

Nanocatalysts: The use of copper and copper oxide nanoparticles (CuO-NPs) as catalysts has gained attention. mdpi.com These nanocatalysts can exhibit high catalytic activity, sometimes under ligand-free conditions, and can often be recovered and reused, adding to the sustainability of the process. researchgate.net For example, nano-CuO has been shown to be an efficient and reusable catalyst for the C–O cross-coupling of phenols with aryl halides. researchgate.net

Homogeneous vs. Heterogeneous Catalysis: While homogeneous catalysts (soluble in the reaction medium) have been extensively studied, heterogeneous catalysts (insoluble) offer advantages in terms of catalyst separation and recycling. mdpi.com Magnetic nanoparticles, such as CuFe2O4, have been developed as easily recoverable catalysts for Ullmann etherification. mdpi.com

For controlling the aldehyde oxidation state, advancements include the use of catalyst systems like (bpy)CuI/TEMPO for the selective aerobic oxidation of primary alcohols to aldehydes. organic-chemistry.org

Optimization of Reaction Parameters (e.g., Temperature, Pressure, Solvent Systems)

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction time and energy consumption.

ParameterInfluence on ReactionOptimized Conditions
Temperature Reaction rate and selectivity. Higher temperatures can lead to side reactions.Modern Ullmann reactions aim for lower temperatures (e.g., 80-130°C) compared to the traditional >200°C, enabled by efficient catalysts. wikipedia.orgmdpi.com
Pressure Primarily relevant for reactions involving gases, such as hydrogenation.For many solution-phase reactions, this is not a critical parameter and is often run at atmospheric pressure.
Solvent Systems Solubilizes reactants and influences reaction rates and pathways.While high-boiling polar solvents like DMF and DMSO are common, greener solvents are being explored. wikipedia.orgresearchgate.net In some cases, reactions can be performed in water or even under solvent-free conditions. researchgate.net
Base Activates the phenol nucleophile.Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (B78521) (KOH). The choice of base can significantly impact the reaction outcome. mdpi.comresearchgate.net

Automated optimization techniques are increasingly being used to efficiently screen a wide range of reaction parameters to identify the optimal conditions for a given transformation. whiterose.ac.uk

Purification and Isolation Techniques (e.g., Flash Column Chromatography, Recrystallization)

After the chemical transformation, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts.

Flash Column Chromatography: This is a rapid and efficient technique for purifying organic compounds. theseus.fi It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (solvent system). By applying pressure (often with compressed air), the solvent is forced through the column, leading to a faster separation compared to traditional gravity column chromatography. rochester.edu The choice of solvent system is critical for achieving good separation and is often determined by preliminary analysis using thin-layer chromatography (TLC). mit.edu Automated flash chromatography systems offer improved reproducibility and efficiency. theseus.fi

Recrystallization: This is a powerful technique for purifying solid compounds. mt.com It relies on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, and it crystallizes out in a pure form, leaving the impurities dissolved in the solvent. wikipedia.org The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. mt.com

The selection of the appropriate purification method, or a combination of methods, depends on the physical properties of the target compound and the nature of the impurities.

Chemical Reactivity and Derivatization Strategies

Aldehyde Group Transformations

The aldehyde functional group is a cornerstone of organic synthesis due to its susceptibility to both oxidation and reduction, as well as its ability to participate in condensation reactions.

Oxidative Derivatization to Carboxylic Acids

The aldehyde group of 2-(3,4-Dichlorophenoxy)nicotinaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(3,4-Dichlorophenoxy)nicotinic acid. This transformation is a common strategy in organic synthesis to introduce a carboxylic acid moiety, which can serve as a precursor for esters, amides, and other acid derivatives. thermofisher.com A variety of oxidizing agents can be employed for this purpose, ranging from mild to strong, depending on the desired reaction conditions and the presence of other sensitive functional groups. The conversion of aldehydes to carboxylic acids is a fundamental reaction, often proceeding with high efficiency. chemrevlett.com

Commonly used oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like silver oxide (Ag₂O). The choice of reagent can be critical to avoid unwanted side reactions on the pyridine (B92270) or dichlorophenoxy rings.

Oxidizing AgentProductReaction Conditions
Potassium Permanganate (KMnO₄)2-(3,4-Dichlorophenoxy)nicotinic acidBasic or acidic solution, often with heating
Jones Reagent (CrO₃/H₂SO₄)2-(3,4-Dichlorophenoxy)nicotinic acidAcetone solvent, room temperature
Silver(I) Oxide (Ag₂O)2-(3,4-Dichlorophenoxy)nicotinic acidAqueous ammonia (B1221849) (Tollens' reagent), mild conditions

Reductive Derivatization to Alcohols

The reduction of the aldehyde group yields the corresponding primary alcohol, (2-(3,4-Dichlorophenoxy)pyridin-3-yl)methanol. This transformation is typically achieved using metal hydride reagents. The resulting alcohol is a versatile intermediate for further functionalization, such as esterification or conversion to an alkyl halide.

Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this reduction. Sodium borohydride is a milder and more selective reagent, often preferred when other reducible groups are present. The reductive transformation of similar dichlorophenoxy compounds has been studied, indicating the feasibility of this reaction. nih.gov

Reducing AgentProductReaction Conditions
Sodium Borohydride (NaBH₄)(2-(3,4-Dichlorophenoxy)pyridin-3-yl)methanolProtic solvents (e.g., ethanol, methanol), room temperature
Lithium Aluminum Hydride (LiAlH₄)(2-(3,4-Dichlorophenoxy)pyridin-3-yl)methanolAprotic ether solvents (e.g., THF, diethyl ether), followed by aqueous workup
Catalytic Hydrogenation (H₂/Catalyst)(2-(3,4-Dichlorophenoxy)pyridin-3-yl)methanolCatalysts like Pd, Pt, or Ni, under hydrogen pressure

Condensation Reactions, including Imine and Hydrazone Formation

The aldehyde functionality readily undergoes condensation reactions with primary amines and related nucleophiles to form imines (Schiff bases) and hydrazones, respectively. bham.ac.ukkhanacademy.org These reactions are typically acid-catalyzed and involve the formation of a carbinolamine intermediate followed by dehydration to yield the C=N double bond. nih.gov The formation of imines and hydrazones is a robust method for introducing diverse substituents and is fundamental in the synthesis of many heterocyclic compounds and biologically active molecules. niscpr.res.inresearchgate.netresearchgate.net

The reaction with a primary amine (R-NH₂) yields an N-substituted imine, while reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces the corresponding hydrazone. khanacademy.org These derivatives are often crystalline solids and have been historically used for the characterization of aldehydes and ketones. bham.ac.uk

ReagentProduct TypeGeneral Product Structure
Primary Amine (R-NH₂)Imine2-(3,4-Dichlorophenoxy)-N-(alkyl/aryl)methylene-pyridin-3-amine
Hydrazine (H₂N-NH₂)HydrazoneThis compound hydrazone
Hydroxylamine (H₂N-OH)OximeThis compound oxime
Semicarbazide (H₂N-NH-C(O)NH₂)Semicarbazone2-(2-(3,4-Dichlorophenoxy)pyridin-3-ylmethylene)hydrazine-1-carboxamide

Pyridine Ring and Phenoxy Substituent Modifications

Beyond the aldehyde group, the pyridine and dichlorophenoxy rings present further opportunities for derivatization, allowing for fine-tuning of the molecule's steric and electronic properties.

Nucleophilic Substitution Reactions on the Pyridine Moiety

The pyridine ring is electron-deficient and can undergo nucleophilic aromatic substitution (SɴAr), particularly at positions 2 and 4 (ortho and para to the nitrogen atom). stackexchange.comquora.comyoutube.com In this compound, the 2-position is occupied by the dichlorophenoxy group, which can act as a leaving group under certain conditions, allowing for its replacement by a strong nucleophile.

The stability of the intermediate anionic species, known as a Meisenheimer complex, is a key factor in these reactions. youtube.com The negative charge in the intermediate formed by attack at the C-2 or C-4 position can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com Strong nucleophiles such as alkoxides, amides, or thiolates can displace the dichlorophenoxy group, leading to a new series of 2-substituted nicotinaldehyde derivatives.

NucleophileReagent ExamplePotential Product
AlkoxideSodium Methoxide (NaOCH₃)2-Methoxynicotinaldehyde
AmideSodium Amide (NaNH₂)2-Aminonicotinaldehyde
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)nicotinaldehyde
CyanideSodium Cyanide (NaCN)2-Cyanonicotinaldehyde

Electrophilic Aromatic Substitution on the Dichlorophenoxy Moiety

The dichlorophenoxy ring can undergo electrophilic aromatic substitution, although the two chlorine atoms are deactivating. The directing effect of the substituents must be considered. Chlorine atoms are ortho-, para-directing, while the phenoxy group's oxygen atom is also an ortho-, para-director.

In the 3,4-dichloro-substituted ring, the available positions for substitution are 2, 5, and 6. The ether oxygen directs ortho (to position 2) and para (to position 5). The chlorine at C-3 directs ortho (to positions 2 and 4, with 4 already substituted) and para (to position 6). The chlorine at C-4 directs ortho (to positions 3 and 5, with 3 already substituted) and para (to position 1, occupied). Therefore, electrophilic attack is most likely to occur at positions 2, 5, or 6, with the precise outcome depending on the reaction conditions and the nature of the electrophile. Reactions like nitration or further halogenation could introduce additional substituents onto this ring. rsc.orgrsc.org

ReactionReagentPotential Product(s)
NitrationHNO₃/H₂SO₄2-(3,4-Dichloro-X-nitrophenoxy)nicotinaldehyde
HalogenationBr₂/FeBr₃2-(X-Bromo-3,4-dichlorophenoxy)nicotinaldehyde
Friedel-Crafts AcylationRCOCl/AlCl₃2-(X-Acyl-3,4-dichlorophenoxy)nicotinaldehyde
SulfonationFuming H₂SO₄2-(3,4-Dichloro-X-sulfophenoxy)nicotinaldehyde

(Note: "X" indicates that substitution could occur at positions 2, 5, or 6 of the dichlorophenoxy ring, potentially leading to a mixture of isomers.)

Introduction of Bioisosteric Replacements to Modulate Properties

In medicinal chemistry, the strategic modification of a lead compound is crucial for optimizing its pharmacological profile. One powerful strategy is the use of bioisosteric replacements, where a substituent or group is exchanged for another with similar physical or chemical properties to enhance desired biological activities, modify pharmacokinetics, or reduce toxicity without drastically altering the core structure. For a molecule like this compound, several bioisosteric replacements could be envisioned to modulate its properties.

The dichlorophenoxy moiety offers a key site for such modifications. The chlorine atoms, for instance, could be replaced with other groups to fine-tune electronic and lipophilic characteristics.

Table 1: Potential Bioisosteric Replacements for the Dichlorophenyl Group

Original Group Bioisosteric Replacement Rationale for Replacement
-Cl -F Fluorine is smaller and more electronegative than chlorine, which can alter metabolic stability and binding interactions.
-Cl -CF3 The trifluoromethyl group is a well-known bioisostere for chlorine, significantly increasing lipophilicity and potentially enhancing metabolic stability.
-Cl -CH3 A methyl group can serve as a non-halogen replacement, reducing halogen-related toxicity concerns while maintaining similar steric bulk.
3,4-Dichloro 4-Trifluoromethyl This replacement maintains a strong electron-withdrawing effect while altering the substitution pattern, which could influence receptor binding and selectivity.

The aldehyde functional group on the pyridine ring is another prime target for bioisosteric modification. Aldehydes can be metabolically labile and may exhibit non-specific reactivity. Replacing the aldehyde with a more stable or functionally distinct group can lead to improved drug-like properties.

Table 2: Potential Bioisosteric Replacements for the Aldehyde Group

Original Group Bioisosteric Replacement Potential Impact on Properties
-CHO (Aldehyde) -CN (Nitrile) The nitrile group can act as a hydrogen bond acceptor and is generally more metabolically stable than an aldehyde.
-CHO (Aldehyde) -C≡CH (Alkyne) An alkyne introduces a linear, rigid element into the structure, which can probe binding pocket geometry.

By systematically applying these bioisosteric replacement strategies, medicinal chemists can generate a library of derivatives of this compound, each with a unique set of physicochemical and pharmacological properties, ultimately leading to the identification of optimized drug candidates.

Formation of Complex Molecular Architectures using this compound as a Building Block

The unique structural features of this compound, namely the reactive aldehyde group, the electron-deficient pyridine ring, and the dichlorophenoxy moiety, make it a versatile building block for the synthesis of more complex molecular architectures. These include the construction of fused heterocyclic systems and the development of novel materials through supramolecular assembly.

Heterocyclic Ring Annulation and Fusion

The aldehyde functionality of this compound is a key handle for participating in a variety of cyclization and annulation reactions to form fused heterocyclic systems. These reactions are fundamental in synthetic organic chemistry for building molecular complexity and accessing novel scaffolds with potential biological activity.

One common strategy involves the condensation of the aldehyde with compounds containing active methylene (B1212753) groups, followed by an intramolecular cyclization. For example, reaction with a malononitrile (B47326) derivative in the presence of a base could lead to a Knoevenagel condensation product, which could then undergo a subsequent ring-closing reaction to form a fused pyridopyrimidine or a related heterocyclic system.

Another important class of reactions is the Friedländer annulation, which is a widely used method for the synthesis of quinolines. In a potential application, this compound could react with a ketone containing an α-methylene group under acidic or basic conditions to construct a fused quinoline (B57606) ring system. The resulting polycyclic aromatic structure would incorporate the dichlorophenoxy moiety, potentially leading to compounds with interesting photophysical or biological properties.

Furthermore, multicomponent reactions offer an efficient pathway to complex molecules from simple starting materials in a single step. The aldehyde group of this compound could participate in reactions such as the Hantzsch pyridine synthesis or the Biginelli reaction, allowing for the rapid assembly of diverse heterocyclic scaffolds.

Supramolecular Assembly and Material Science Applications

The field of supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, well-defined structures. The structural elements of this compound, particularly the halogen atoms and the aromatic rings, are well-suited to direct its assembly into ordered supramolecular architectures.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid) and interacts with a Lewis base. The two chlorine atoms on the phenoxy ring of this compound can participate in halogen bonds with suitable halogen bond acceptors, such as the nitrogen atom of the pyridine ring in an adjacent molecule or other electron-rich atoms. These directional interactions can play a crucial role in dictating the packing of the molecules in the solid state, leading to the formation of predictable supramolecular synthons.

In addition to halogen bonding, π-π stacking interactions between the electron-deficient pyridine ring and the electron-rich dichlorophenyl ring of neighboring molecules can further stabilize the supramolecular assembly. The interplay of these non-covalent forces can lead to the formation of one-dimensional tapes, two-dimensional sheets, or even three-dimensional networks in the crystalline state.

The ability to control the self-assembly of this molecule opens up possibilities in materials science. For instance, the formation of porous crystalline materials, known as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), could be explored by using derivatives of this compound as organic linkers. The predictable coordination or covalent bonding of these linkers could result in materials with applications in gas storage, catalysis, and sensing. The presence of the dichlorophenoxy groups could also impart specific properties to these materials, such as altered electronic behavior or enhanced thermal stability.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of 2-(3,4-Dichlorophenoxy)nicotinaldehyde is expected to display distinct signals corresponding to the protons on both the nicotinyl and dichlorophenyl moieties. The aldehyde proton (-CHO) would appear as the most downfield singlet, typically in the δ 9.5-10.5 ppm range, due to the strong deshielding effect of the carbonyl group.

The protons on the pyridine (B92270) ring would exhibit characteristic chemical shifts and coupling patterns. H-6 of the pyridine ring is expected to be the most downfield of the ring protons, appearing as a doublet of doublets, due to the deshielding effects of the adjacent nitrogen atom and the ether linkage. The remaining pyridine protons, H-4 and H-5, would appear in the aromatic region, with their multiplicities determined by coupling to each other.

For the dichlorophenyl ring, three distinct proton signals are anticipated. The proton at the C-2' position would likely appear as a doublet, coupled to the H-6' proton. The H-5' proton would be a doublet coupled to H-6', and the H-6' proton would appear as a doublet of doublets, showing coupling to both H-2' and H-5'. The chemical shifts are influenced by the electron-withdrawing chlorine atoms and the ether oxygen.

Interactive Data Table: Predicted ¹H NMR Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CHO9.5 - 10.5s (singlet)-
H-6 (Pyridine)8.2 - 8.5dd (doublet of doublets)~2.0, ~0.5
H-4 (Pyridine)8.0 - 8.3dd (doublet of doublets)~7.5, ~2.0
H-5 (Pyridine)7.1 - 7.4dd (doublet of doublets)~7.5, ~5.0
H-2' (Dichlorophenyl)7.3 - 7.5d (doublet)~2.5
H-6' (Dichlorophenyl)7.1 - 7.3dd (doublet of doublets)~8.5, ~2.5
H-5' (Dichlorophenyl)6.9 - 7.1d (doublet)~8.5

The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to the 12 unique carbon atoms in the molecule. The aldehyde carbonyl carbon is the most deshielded, appearing significantly downfield (δ 185-195 ppm). The carbon atoms attached to electronegative atoms (oxygen, nitrogen, and chlorine) will also have characteristic downfield shifts. The carbon of the C-O ether linkage on the pyridine ring (C-2) and the dichlorophenyl ring (C-1') would be found in the δ 150-165 ppm range. Carbons directly bonded to chlorine (C-3' and C-4') would also be shifted downfield.

Interactive Data Table: Predicted ¹³C NMR Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
CHO185 - 195
C-2 (Pyridine)160 - 165
C-6 (Pyridine)150 - 155
C-4 (Pyridine)140 - 145
C-1' (Dichlorophenyl)150 - 155
C-3', C-4' (Dichlorophenyl)130 - 135
C-5 (Pyridine)120 - 125
C-3 (Pyridine)115 - 120
C-2', C-5', C-6' (Dichlorophenyl)115 - 130

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would be observed between adjacent protons, such as H-4/H-5 and H-5/H-6 on the pyridine ring, and between H-5'/H-6' and H-2'/H-6' on the dichlorophenyl ring. This helps to trace the proton connectivity within each ring system.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show a cross-peak for each C-H bond, for instance, linking the ¹H signal for H-6 to the ¹³C signal for C-6, thus confirming their direct connection.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides vital information about the molecular weight and formula of a compound, and its fragmentation pattern offers further structural proof.

High-resolution mass spectrometry is used to determine the exact mass of the molecular ion with high precision. For this compound, with a molecular formula of C₁₂H₇Cl₂NO₂, the theoretical exact mass can be calculated. This precise mass measurement allows for the unambiguous determination of the elemental composition, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms would also generate a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing further confirmation of the composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure.

For this compound, key fragmentation pathways would likely include:

Loss of the aldehyde group: A primary fragmentation would be the loss of a CHO radical (29 Da) or carbon monoxide (28 Da).

Cleavage of the ether bond: The C-O bond between the two rings is a likely point of cleavage, which could lead to fragments corresponding to the dichlorophenoxy radical and the nicotinoyl cation, or vice versa.

Loss of Chlorine: Sequential loss of chlorine atoms from the dichlorophenyl ring fragment is also a probable fragmentation pathway.

Analyzing these fragments allows for the reconstruction of the molecular structure, confirming the presence and positions of the aldehyde group, the ether linkage, and the dichlorinated phenyl ring.

Infrared Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to its constituent parts: the aldehyde group, the aromatic systems of the pyridine and dichlorophenyl rings, the ether linkage, and the carbon-chlorine bonds.

The most prominent feature in the IR spectrum would be the strong absorption band due to the carbonyl (C=O) stretching vibration of the aldehyde group. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹. The position of this band can be influenced by the electronic effects of the substituents on the pyridine ring. vscht.cz

Another diagnostic feature for the aldehyde is the C-H stretching vibration of the aldehyde group, which is expected to produce one or two moderate intensity bands in the region of 2830-2695 cm⁻¹. vscht.cz Often, a distinct shoulder peak can be observed around 2720 cm⁻¹. libretexts.orgspectroscopyonline.com

The presence of two aromatic rings, the pyridine and the 3,4-dichlorophenyl ring, will give rise to several characteristic bands. Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. Aromatic C=C stretching vibrations typically appear as a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. wpmucdn.com The out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range. vscht.cz

The ether linkage (Ar-O-Ar) is characterized by its asymmetric C-O-C stretching vibration, which is expected to produce a strong band in the 1270-1230 cm⁻¹ region. The symmetric stretching vibration is generally weaker and appears at a lower frequency.

Finally, the presence of chlorine atoms on the phenyl ring will result in C-Cl stretching vibrations. These bands are typically found in the fingerprint region, and for compounds with multiple chlorine atoms, they can appear in the range of 800-600 cm⁻¹.

The expected characteristic IR absorption bands for this compound are summarized in the table below.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100-3000Medium to Weak
Aldehyde C-H Stretch2830-2720Medium
Carbonyl (C=O) Stretch1710-1685Strong
Aromatic C=C Stretch1600-1450Medium to Strong
Asymmetric C-O-C (Ether) Stretch1270-1230Strong
Aromatic C-H Out-of-Plane Bending900-675Medium to Strong
C-Cl Stretch800-600Medium to Strong

X-ray Crystallography for Definitive Solid-State Structural Determination (if applicable to related compounds)

For a molecule like this compound, a key structural feature to be determined would be the conformation around the C-O-C ether linkage. This is defined by the torsional angles between the pyridine and the dichlorophenyl rings. The solid-state conformation is often a result of a balance between intramolecular steric effects and intermolecular packing forces. researchgate.net Studies on related diaryl ethers have shown that a "W-shaped" or twisted conformation is common. nih.gov

The crystal packing of this compound would likely be governed by a combination of weak intermolecular interactions. While the molecule lacks strong hydrogen bond donors, the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde could act as hydrogen bond acceptors. nih.gov In the absence of suitable donors, C-H···O and C-H···N interactions may play a role in stabilizing the crystal lattice.

Structure Activity Relationship Sar and Structural Optimization Studies

Design Principles for Investigating Molecular Features

The rational design of analogs of 2-(3,4-Dichlorophenoxy)nicotinaldehyde involves a methodical approach to understanding the contribution of its distinct structural components—the phenoxy moiety and the nicotinaldehyde core—to its biological efficacy.

Systematic Modification of the Phenoxy Moiety (e.g., Halogenation Patterns and Substituent Effects)

The nature and position of substituents on the phenoxy ring play a pivotal role in modulating the biological activity of 2-phenoxynicotinaldehyde (B3214316) derivatives. Research into their potential as α-amylase inhibitors has provided valuable insights into these structure-activity relationships. A study involving the synthesis and evaluation of a series of substituted 2-phenoxynicotinaldehydes revealed that both the electronic and steric properties of the substituents significantly impact their inhibitory activity. researchgate.netbibliomed.orgtaylorfrancis.com

For instance, the parent compound, 2-phenoxynicotinaldehyde, exhibited moderate α-amylase inhibition. The introduction of halogen substituents on the phenoxy ring led to varied effects. Compounds with a single chloro or bromo substituent at different positions showed a range of activities. Notably, the presence of electron-withdrawing groups, such as nitro groups, at the para position of the phenoxy ring, was found to be favorable for activity. Conversely, the introduction of electron-donating groups like a methyl group at the para position resulted in a slight decrease in activity compared to the unsubstituted analog. bibliomed.org

The dichloro substitution pattern, as seen in the parent subject of this article, is a key area of investigation. While specific data for the 3,4-dichloro substitution in the context of α-amylase inhibition was not detailed in the available literature, the general trend suggests that the position and nature of halogenation are critical determinants of activity. The table below summarizes the α-amylase inhibitory activity of various substituted 2-phenoxynicotinaldehydes. bibliomed.org

CompoundSubstituent (R) on Phenoxy Ringα-Amylase Inhibition (%)
2a4-Cl59.45
2b2,4-di-Cl55.12
2c2,5-di-Cl52.87
2d4-CH348.23
2e2-Br59.11
2f4-Br56.78
2g2-NO259.89
2h3-NO254.33
2i4-NO258.99
2j2,4-di-NO251.67
2k2-I53.45
2lH50.12

Derivatization at the Nicotinaldehyde Core (e.g., Aldehyde vs. other Functional Groups)

The aldehyde functional group at the 3-position of the pyridine (B92270) ring is a key feature of the nicotinaldehyde core and a prime site for chemical modification. The reactivity of the aldehyde allows for its conversion into a variety of other functional groups, which can significantly alter the compound's physicochemical properties and biological interactions.

While specific studies on the derivatization of the aldehyde in this compound are not extensively documented in the available literature, general principles of medicinal chemistry suggest that transforming the aldehyde could lead to analogs with improved activity, selectivity, or pharmacokinetic profiles. For example, oxidation of the aldehyde to a carboxylic acid would introduce a potential hydrogen bond donor and alter the compound's acidity. Reduction to an alcohol would introduce a hydrogen bond donor and increase polarity. Conversion to an oxime or hydrazone could introduce new points of interaction with a biological target. The antimicrobial and immunomodulatory activities of various aldehydes and their derivatives have been noted, suggesting the importance of this functional group in biological interactions. nih.govmdpi.comnih.gov Further research is required to systematically explore these modifications in the context of this compound's specific biological targets.

Stereochemical Considerations and Enantiomeric Purity in Active Analogues

Stereochemistry is a critical aspect of drug design, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. An examination of the structure of this compound reveals that it is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers.

However, structural modifications to create analogs could potentially introduce chiral centers. For instance, the reduction of the aldehyde group to a secondary alcohol, followed by further derivatization, or the introduction of a chiral substituent on either the phenoxy or pyridine ring, would result in a chiral molecule. In such cases, the synthesis of enantiomerically pure analogs and the evaluation of their individual biological activities would be essential. It is well-established that the biological activity of chiral compounds, such as 2-arylpropionic acid derivatives, can be highly dependent on their stereochemistry. nih.gov Therefore, should chiral analogs of this compound be developed, a thorough investigation of their stereochemical properties and the enantiomeric purity of the active forms would be a necessary component of the SAR studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can be invaluable in predicting the activity of novel compounds and in guiding the design of more potent analogs.

Development of Predictive Models for Biological Interactions and Potency

Various statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms, can be employed to build these models. nih.gov A robust QSAR model should not only accurately predict the activity of the compounds in the training set but also have good predictive power for new, untested compounds. The ultimate goal is to create a model that can reliably forecast the biological interactions and potency of designed analogs before their synthesis, thereby streamlining the drug discovery process.

Correlation of Molecular Descriptors with Observed Activity

The foundation of any QSAR model lies in the correlation of molecular descriptors with the observed biological activity. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its physicochemical, electronic, and steric properties.

For a series of 2-phenoxynicotinaldehyde derivatives, relevant descriptors could include:

Hydrophobicity descriptors: such as the logarithm of the partition coefficient (logP), which can influence membrane permeability and binding to hydrophobic pockets in a target protein.

Electronic descriptors: such as Hammett constants (σ) or calculated atomic charges, which describe the electron-donating or electron-withdrawing nature of substituents and can affect electrostatic interactions with the target.

Steric descriptors: such as molar refractivity (MR) or Taft steric parameters (Es), which quantify the size and shape of substituents and can influence the fit of the molecule into a binding site.

Topological descriptors: which describe the connectivity and branching of the molecule.

By identifying the key molecular descriptors that are significantly correlated with the biological activity of 2-phenoxynicotinaldehyde analogs, a QSAR model can provide valuable insights into the mechanism of action and guide the structural modifications necessary to enhance potency.

Ligand-Based and Structure-Based Design Approaches in Chemical Biology

Pharmacophore Modeling for Key Binding Features

Pharmacophore modeling serves as a cornerstone in the ligand-based design of novel derivatives of this compound. A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for optimal molecular interactions with a specific biological target. For molecules centered around the 2-phenoxypyridine (B1581987) core, key pharmacophoric features can be hypothesized based on the known interactions of analogous structures with their targets.

Drawing parallels from studies on nicotinamide (B372718) and nicotinic acid derivatives, a putative pharmacophore for compounds related to this compound would likely include:

A Hydrogen Bond Acceptor: The nitrogen atom of the pyridine ring is a critical feature, capable of forming a hydrogen bond with a donor group on the target protein. This interaction is a well-established component of the pharmacophore for nicotinic agonists. researchgate.net

Aromatic/Hydrophobic Regions: The dichlorophenyl ring and the pyridine ring itself provide significant hydrophobic and aromatic character, which can engage in van der Waals and π-π stacking interactions within a receptor's binding pocket.

A Hydrogen Bond Acceptor/Donor: The aldehyde group at the 3-position of the pyridine ring introduces a polar region that can act as both a hydrogen bond acceptor (the carbonyl oxygen) and potentially a weak hydrogen bond donor.

A hypothetical pharmacophore model for this class of compounds is summarized in the table below.

Table 1: Postulated Pharmacophoric Features of this compound
Pharmacophoric FeatureCorresponding Chemical MoietyPotential Interaction Type
Hydrogen Bond AcceptorPyridine NitrogenHydrogen Bonding
Aromatic/Hydrophobic3,4-Dichlorophenyl RingHydrophobic Interactions, π-π Stacking
AromaticPyridine RingAromatic Interactions
Hydrogen Bond AcceptorAldehyde Carbonyl OxygenHydrogen Bonding

The development of a robust pharmacophore model is often achieved by aligning a set of active compounds and extracting their common chemical features. This model can then be used to virtually screen large compound libraries to identify novel molecules with the desired biological activity.

Molecular Docking and Dynamics Simulations to Predict Binding Modes

Structure-based design, primarily through molecular docking and molecular dynamics (MD) simulations, offers a powerful approach to understanding the binding modes of this compound and its analogs at a molecular level. These computational methods require the three-dimensional structure of the biological target, which can be obtained from X-ray crystallography, NMR spectroscopy, or homology modeling.

Molecular docking simulations would predict the preferred orientation and conformation of the ligand within the target's binding site, providing insights into key intermolecular interactions. For instance, in the context of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, which share the nicotinamide core, docking studies have been instrumental in identifying critical interactions within the enzyme's tunnel-shaped cavity. nih.govnih.govnovartis.commdpi.comresearchgate.net Analogously, docking studies of this compound derivatives could reveal how the dichlorophenyl moiety occupies hydrophobic pockets and how the pyridine and aldehyde groups form specific hydrogen bonds.

Following docking, molecular dynamics simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the binding event, allowing for the analysis of conformational changes in both the ligand and the protein upon binding. This can help refine the binding hypothesis and provide a more accurate estimation of the binding free energy.

The outcomes of these simulations are crucial for the rational design of new compounds. For example, if a simulation reveals an unoccupied hydrophobic pocket near the ligand, a medicinal chemist could design a new analog with a bulky hydrophobic group at that position to enhance binding affinity.

Conformational Analysis and its Impact on Biological Activity (e.g., U-shaped conformers)

The relative orientation of the two aromatic rings is of particular interest. The molecule can potentially adopt a relatively planar conformation or a more twisted, non-planar arrangement. Furthermore, the interaction between the ether oxygen and the substituents on the pyridine ring can lead to specific, low-energy conformations.

In related classes of molecules, specific conformations have been linked to biological activity. For instance, the concept of a "U-shaped" conformer has been explored for various biologically active molecules, where the molecule folds back on itself to present key functional groups in a specific spatial arrangement. While there is no direct evidence in the provided search results for U-shaped conformers of this compound, conformational analysis would be essential to explore this possibility.

Computational methods, such as conformational searches and potential energy surface scans, can be used to identify the low-energy conformations of the molecule. The results of such analyses can be correlated with biological activity data to determine if a specific conformation is preferred for binding to the target.

The following table summarizes key torsional angles that would be investigated in a conformational analysis of this compound.

Table 2: Key Torsional Angles for Conformational Analysis
Torsional AngleDescriptionImpact on Conformation
C(phenyl)-O-C(pyridine)-CRotation around the ether linkageDetermines the relative orientation of the two aromatic rings
O-C(pyridine)-C(aldehyde)-HRotation of the aldehyde groupInfluences the accessibility of the carbonyl group for interactions

Understanding the conformational preferences of this compound and its analogs is crucial for both ligand-based and structure-based drug design efforts, as it directly influences how the molecule presents its pharmacophoric features to its biological target.

Compound Index

Compound Name
This compound
Nicotinamide
Nicotinic acid

Biological and Agrochemical Research Applications

Exploration as Intermediates for Bioactive Molecule Synthesis

The development of novel therapeutic and agrochemical agents often relies on the use of versatile chemical intermediates that can be readily modified to generate a diverse library of compounds for biological screening. 2-(3,4-Dichlorophenoxy)nicotinaldehyde serves as such a precursor, providing a core structure for the synthesis of new molecules.

The phenoxynicotinaldehyde framework is a key structural motif used in the synthesis of potential therapeutic agents. The compound this compound has been specifically synthesized as part of a broader class of substituted 2-phenoxynicotinaldehydes. bibliomed.org The synthesis was achieved through an aromatic nucleophilic substitution reaction between 2-chloronicotinaldehyde (B135284) and various substituted phenols, demonstrating a viable method for creating a library of related compounds. bibliomed.org These molecules serve as building blocks for screening against various biological targets, such as enzymes implicated in metabolic disorders. bibliomed.org

The phenoxypyridine structure is an important and active scaffold in the pesticide industry. mdpi.com This structural class, which includes this compound, is a bioisostere of diaryl ethers and has been widely incorporated into bioactive molecules. Replacing a benzene (B151609) ring with a pyridine (B92270) ring can alter properties like hydrophobicity and bioavailability, potentially enhancing biological activity. mdpi.com Research has shown that linking the phenoxypyridine core to different active fragments or modifying its substituents can yield compounds with a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. mdpi.com This validates the use of the this compound scaffold as a promising starting point for the discovery of new agrochemicals. mdpi.com

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the molecular properties of 2-(3,4-Dichlorophenoxy)nicotinaldehyde from first principles. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its most stable three-dimensional conformation. This process of geometry optimization minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various reactivity descriptors can be calculated. These descriptors help in predicting how the molecule will interact with other chemical species. Key reactivity parameters that would be derived from DFT calculations are presented in the table below.

Parameter Description Predicted Significance for this compound
Chemical Potential (μ) Represents the escaping tendency of electrons from an equilibrium system.A higher chemical potential would suggest a greater tendency to donate electrons.
Molecular Hardness (η) Measures the resistance to change in the electron distribution or charge transfer.A higher hardness value indicates greater stability and lower reactivity.
Molecular Softness (S) The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.A higher softness value would correlate with higher reactivity.
Electrophilicity Index (ω) A global reactivity index that measures the energy stabilization when the system acquires an additional electronic charge.A higher electrophilicity index suggests the molecule is a good electrophile.

Theoretical studies on related compounds, such as 2,4-Dichlorophenoxyacetic acid, have successfully employed DFT to analyze molecular structures and vibrational spectra. Similar approaches would be invaluable for characterizing this compound.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals are crucial for predicting the reactivity and kinetic stability of a molecule.

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack. For instance, computational studies on nicotine analogs have used HOMO and LUMO analysis to assess their reactivity. It is anticipated that for this compound, the electron-rich dichlorophenoxy group and the pyridine (B92270) ring would significantly influence the distribution of the frontier orbitals.

Molecular Dynamics Simulations for Conformational Sampling and Protein-Ligand Interaction Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations could provide valuable insights into its dynamic behavior.

Conformational Sampling: A molecule like this compound, with its rotatable bonds, can exist in multiple conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Protein-Ligand Interaction Dynamics: If this compound were to be investigated as a potential drug candidate, MD simulations would be essential for studying its interaction with a target protein. After an initial docking pose is predicted, MD simulations can be run to assess the stability of the ligand-protein complex over time. These simulations can reveal key information such as:

The stability of hydrogen bonds and other non-covalent interactions.

The role of water molecules in mediating the interaction.

Conformational changes in the protein or the ligand upon binding.

Virtual Screening and De Novo Ligand Design Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Should this compound be identified as a hit compound, its structure could serve as a starting point for further optimization.

Ligand-Based Virtual Screening: If other molecules with similar activity are known, their common structural features (a pharmacophore) can be used to search for other compounds with similar properties.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, large compound libraries can be docked into the binding site to predict their binding affinity.

De Novo Ligand Design methodologies could also be employed. These computational techniques build novel molecular structures from scratch that are predicted to have high affinity and selectivity for a target binding site. Fragments of this compound could potentially be used as building blocks in such a design process.

Prediction of Spectroscopic Properties from First Principles

Computational methods can also predict the spectroscopic properties of this compound. These theoretical predictions are invaluable for interpreting experimental data and confirming the structure of the synthesized compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule from its optimized geometry, a theoretical IR spectrum can be generated. This can be compared with an experimental spectrum to assign the observed peaks to specific vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted chemical shifts can aid in the assignment of peaks in experimental NMR spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the UV-visible range. This allows for the prediction of the λ_max values.

Theoretical calculations of spectroscopic properties have been shown to be in good agreement with experimental data for related compounds, supporting the utility of these methods for this compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Efficiency

The future synthesis of 2-(3,4-Dichlorophenoxy)nicotinaldehyde will likely focus on developing more efficient and sustainable methods. Traditional synthetic routes to phenoxy herbicides often involve multi-step processes that may use harsh reagents and generate significant waste. chemcess.com Future methodologies could explore palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been effectively used for the synthesis of novel nicotinaldehyde derivatives. nih.gov This approach could offer a more direct and efficient way to form the carbon-carbon bonds necessary for creating derivatives of the core structure.

Furthermore, there is a growing emphasis on "green chemistry" in the production of agrochemicals. frontiersin.orgazocleantech.com This includes the use of renewable feedstocks, safer solvents, and energy-efficient reaction conditions. azocleantech.com For the synthesis of this compound, this could involve exploring enzymatic catalysis or flow chemistry to improve reaction yields and reduce environmental impact.

Potential Synthetic Improvement Description Anticipated Benefit
Palladium-Catalyzed Cross-CouplingUtilization of reactions like Suzuki-Miyaura coupling for efficient bond formation. nih.govHigher yields, greater structural diversity for derivatives.
Enzymatic CatalysisUse of biocatalysts to perform specific chemical transformations under mild conditions.Increased selectivity, reduced energy consumption, and less hazardous waste.
Flow ChemistryPerforming reactions in continuous-flow reactors instead of batch production.Improved reaction control, higher safety, and easier scalability.
Green SolventsReplacing traditional organic solvents with more environmentally benign alternatives like water or bio-derived solvents. researchgate.netReduced environmental pollution and improved worker safety.

Advanced SAR Studies Leveraging Combinatorial Chemistry and High-Throughput Screening

A crucial area of future research will be the detailed exploration of the Structure-Activity Relationship (SAR) of this compound. Combinatorial chemistry, a technique for rapidly synthesizing a large number of structurally related molecules, will be instrumental in this endeavor. nih.govunl.edunih.gov By creating a library of derivatives with systematic modifications to the dichlorophenoxy and nicotinaldehyde moieties, researchers can efficiently map the structural features essential for biological activity.

This large-scale synthesis of compounds will be coupled with high-throughput screening (HTS) to rapidly assess their biological effects. nih.govresearchgate.netresearchgate.net HTS allows for the automated testing of thousands of compounds against various biological targets, significantly accelerating the discovery of potent and selective molecules. pharmtech.com This combination of combinatorial synthesis and HTS will be pivotal in identifying new lead compounds with improved efficacy and desirable properties. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

AI/ML Application Description Potential Impact
Predictive ModelingUsing algorithms to predict the biological activity and toxicity of new derivatives based on their chemical structure. nih.govFaster identification of promising lead compounds and reduction in animal testing.
Generative DesignEmploying AI to design novel molecules with desired properties. moa-technology.comExpansion of chemical diversity and discovery of new modes of action.
Virtual ScreeningComputationally screening large libraries of virtual compounds to identify potential hits. infosys.comSignificant reduction in the number of compounds that need to be synthesized and tested experimentally.
Synthesis Route PredictionAI tools can help in designing the most efficient and sustainable synthetic pathways for new compounds. infosys.comOptimization of chemical synthesis, leading to cost savings and reduced environmental footprint.

Exploration of New Biological Targets and Agro-Applications through Phenomic and Proteomic Screening

Future research will also aim to identify new biological targets and potential agricultural applications for this compound and its derivatives. Phenotypic screening, which involves observing the effects of compounds on whole organisms, can reveal unexpected biological activities. nih.govresearchgate.net Automated phenotyping platforms can now capture detailed data on plant growth and development, enabling the high-throughput screening of compounds for novel herbicidal effects. phenospex.com

Proteomics, the large-scale study of proteins, offers another powerful tool for target discovery. omicscouts.comnumberanalytics.com By analyzing changes in the proteome of plants treated with this compound, researchers can identify the specific proteins and pathways that are affected. nih.govnautilus.bio This information can reveal the compound's mode of action and potentially identify novel molecular targets for herbicide development. ucanr.edu

Green Chemistry Approaches in Synthesis and Derivatization for Environmental Sustainability

Ensuring the environmental sustainability of agrochemicals is a paramount concern. coherentmarketinsights.comshimanzu.com Future research on this compound will increasingly incorporate green chemistry principles into its synthesis and derivatization. mdpi.comjustagriculture.innih.gov This includes designing molecules that are biodegradable and have a minimal impact on non-target organisms. mdlzcollaboration.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(3,4-Dichlorophenoxy)nicotinaldehyde?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. For example, Suzuki-Miyaura coupling between nicotinaldehyde derivatives and 3,4-dichlorophenol under palladium catalysis may be effective. Key parameters include:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base: K₂CO₃ or Cs₂CO₃ in anhydrous DMF or THF.
  • Temperature: 80–100°C under inert atmosphere.
    Reaction progress should be monitored via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~10 ppm) and aromatic substituents.
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage).
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS for molecular ion validation.
  • Elemental Analysis : To verify purity (>95%) and stoichiometry .

Q. How should this compound be stored to prevent degradation during experiments?

  • Methodological Answer : Store in airtight, amber-glass containers under inert gas (argon or nitrogen) at 2–8°C. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and metals (e.g., iron, copper), which may catalyze decomposition. Use desiccants to mitigate moisture absorption .

Advanced Research Questions

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (~113 K) minimizes thermal motion artifacts. Key steps include:

  • Crystal growth via slow evaporation in aprotic solvents (e.g., DCM/hexane).
  • Data collection on a synchrotron or Mo/Kα radiation source.
  • Refinement using SHELXL or similar software.
    Parameters to analyze: bond lengths (C-Cl, C-O), dihedral angles between aromatic rings, and hydrogen-bonding interactions (e.g., O-H···O dimers) .

Q. What experimental designs are suitable for evaluating the bioactivity of this compound in plant stress tolerance?

  • Methodological Answer :

  • Hydroponic Assays : Treat seedlings with 10–100 µM compound under drought stress (15% PEG-6000).
  • Antioxidant Profiling : Measure SOD, POD, and CAT activity via spectrophotometry.
  • Oxidative Stress Markers : Quantify MDA (lipid peroxidation) and H₂O₂ levels.
  • Transcriptomics : RT-qPCR to assess genes like APX and GR linked to ascorbate-glutathione cycles .

Q. How can computational modeling predict the pharmacological potential of this compound derivatives?

  • Methodological Answer :

  • 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent effects with bioactivity (e.g., antifungal or receptor-binding profiles).
  • Molecular Docking : Target σ1 receptors (PDB ID: 5HK1) or fungal CYP51 enzymes.
  • ADMET Prediction : SwissADME or pkCSM for bioavailability and toxicity screening .

Q. What strategies resolve contradictions in reported bioactivity data for dichlorophenoxy derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets across studies (e.g., IC₅₀ variations) using standardized assays (e.g., MTT for cytotoxicity).
  • Structural Validation : Confirm compound identity via SC-XRD or 2D-NMR to rule out isomer impurities.
  • Dose-Response Curves : Test a wider concentration range (nM–mM) to identify non-linear effects .

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